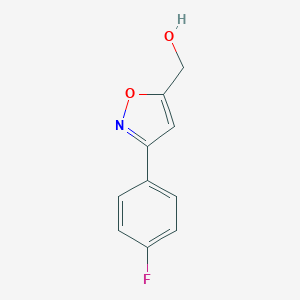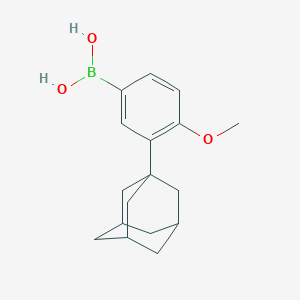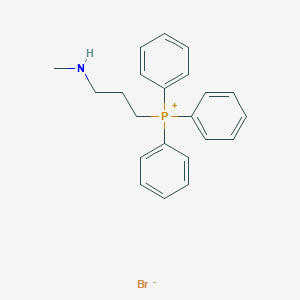
(3-(Methylamino)propyl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Methylamino)propyl)triphenylphosphonium bromide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a quaternary ammonium compound that is widely used in biochemical and physiological experiments.
作用機序
(3-(Methylamino)propyl)triphenylphosphonium bromide accumulates in the mitochondria due to its positive charge. It readily crosses the mitochondrial membrane and accumulates in the mitochondrial matrix. The compound acts as a voltage-dependent dye that accumulates in the mitochondria according to the membrane potential. When the membrane potential is high, the dye accumulates in the mitochondria, leading to a high fluorescence signal. Conversely, when the membrane potential is low, the dye is released from the mitochondria, leading to a low fluorescence signal.
生化学的および生理学的効果
(3-(Methylamino)propyl)triphenylphosphonium bromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the mitochondrial respiratory chain complex I, leading to a decrease in ATP production. Additionally, the compound has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. Furthermore, (3-(Methylamino)propyl)triphenylphosphonium bromide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of (3-(Methylamino)propyl)triphenylphosphonium bromide is its ability to selectively label mitochondria in living cells. This allows researchers to study the role of mitochondria in various diseases and physiological processes. Additionally, the compound has a high quantum yield, which makes it ideal for fluorescence microscopy. However, (3-(Methylamino)propyl)triphenylphosphonium bromide has some limitations, including its potential toxicity and the need for careful calibration of the fluorescence signal.
将来の方向性
There are several future directions for the use of (3-(Methylamino)propyl)triphenylphosphonium bromide in scientific research. One potential direction is the development of new fluorescent probes based on the structure of (3-(Methylamino)propyl)triphenylphosphonium bromide. These probes could be used to study other organelles in living cells, such as the endoplasmic reticulum and lysosomes. Additionally, (3-(Methylamino)propyl)triphenylphosphonium bromide could be used in the development of new therapies for diseases such as cancer and neurodegenerative diseases. Finally, the compound could be used in the development of new diagnostic tools for mitochondrial dysfunction.
In conclusion, (3-(Methylamino)propyl)triphenylphosphonium bromide is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a mitochondrial probe to assess mitochondrial membrane potential in living cells and has been shown to have several biochemical and physiological effects. Although there are some limitations, (3-(Methylamino)propyl)triphenylphosphonium bromide has several advantages and has potential future directions in scientific research.
合成法
The synthesis of (3-(Methylamino)propyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with methylamine in the presence of a suitable solvent. The reaction mixture is then treated with hydrogen bromide to obtain the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
(3-(Methylamino)propyl)triphenylphosphonium bromide has been widely used in scientific research due to its unique properties. It is commonly used as a mitochondrial probe to assess mitochondrial membrane potential in living cells. It can also be used as a fluorescent dye to label mitochondria in fixed cells. Additionally, (3-(Methylamino)propyl)triphenylphosphonium bromide has been used to study the role of mitochondria in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
CAS番号 |
145126-87-0 |
|---|---|
製品名 |
(3-(Methylamino)propyl)triphenylphosphonium bromide |
分子式 |
C22H25BrNP |
分子量 |
414.3 g/mol |
IUPAC名 |
3-(methylamino)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H25NP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17,23H,11,18-19H2,1H3;1H/q+1;/p-1 |
InChIキー |
COPZBGVEAWELFU-UHFFFAOYSA-M |
SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
正規SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



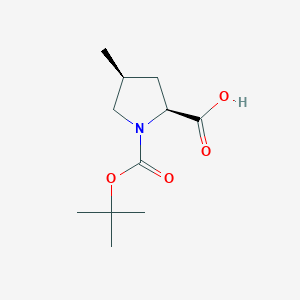
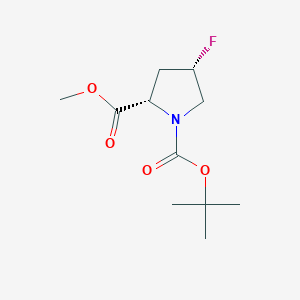
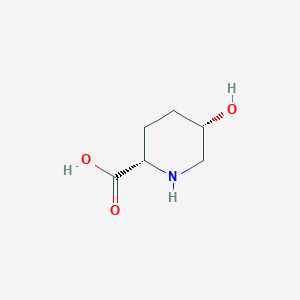

![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)


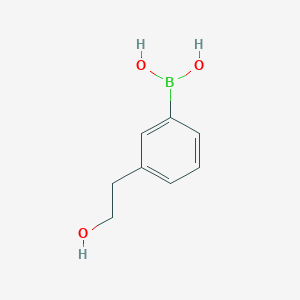
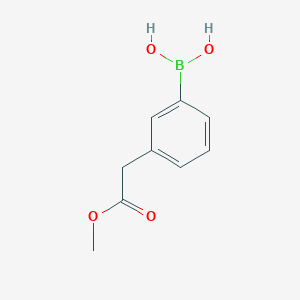
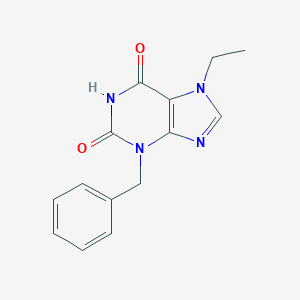
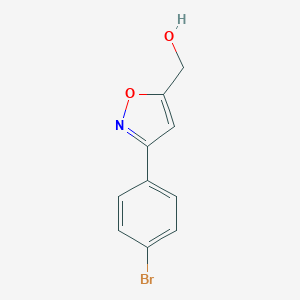
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
